Tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate
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Overview
Description
Tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate is a chemical compound that features a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate typically involves the reaction of tert-butyl 3-bromo-2-(2-(piperazin-1-yl)ethoxy)propanoate with potassium carbonate in acetonitrile at elevated temperatures. The reaction is monitored by UPLC/MS and the product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-(piperazin-1-yl)ethoxy)propanoate is unique due to its specific structure, which combines a tert-butyl ester with a piperazine ring. This combination allows for unique interactions with biological targets and provides a versatile scaffold for the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 3-(2-piperazin-1-ylethoxy)propanoate |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-10-17-11-9-15-7-5-14-6-8-15/h14H,4-11H2,1-3H3 |
InChI Key |
OGPGAKMSCXPZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN1CCNCC1 |
Origin of Product |
United States |
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